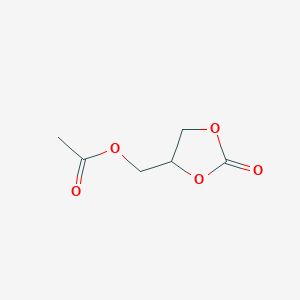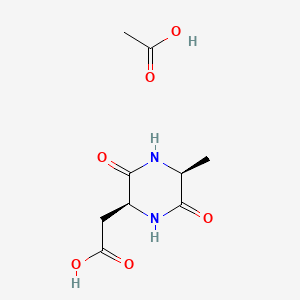
Aspartyl-alanyl-diketopiperazine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspartyl-alanyl-diketopiperazine acetate is a diketopiperazine derivative known for its immunomodulatory properties. This compound can modulate the inflammatory immune response through a molecular pathway implicated in T-lymphocyte anergy . It is primarily used for research purposes and has shown potential in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aspartyl-alanyl-diketopiperazine acetate can be synthesized from aspartame through a series of chemical reactions. The synthesis involves the formation of a diketopiperazine ring by cyclization of the aspartame derivative . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Aspartyl-alanyl-diketopiperazine acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Applications De Recherche Scientifique
Aspartyl-alanyl-diketopiperazine acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: It is studied for its role in modulating immune responses and its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
Aspartyl-alanyl-diketopiperazine acetate exerts its effects by modulating the activity of T-lymphocytes. It interacts with specific molecular targets and pathways involved in the immune response, such as the NF-κB pathway . This interaction leads to the suppression of pro-inflammatory cytokines and the promotion of an anti-inflammatory state.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(L-aspartyl-L-phenylalanyl): Another diketopiperazine derivative with similar immunomodulatory properties.
Cyclo(L-alanyl-L-phenylalanyl): Known for its role in modulating immune responses and potential therapeutic applications.
Uniqueness
Aspartyl-alanyl-diketopiperazine acetate is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H14N2O6 |
|---|---|
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
acetic acid;2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H10N2O4.C2H4O2/c1-3-6(12)9-4(2-5(10)11)7(13)8-3;1-2(3)4/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11);1H3,(H,3,4)/t3-,4-;/m0./s1 |
Clé InChI |
MYRIWKRFRIFHDD-MMALYQPHSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O.CC(=O)O |
SMILES canonique |
CC1C(=O)NC(C(=O)N1)CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


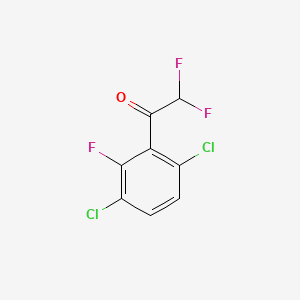
![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)
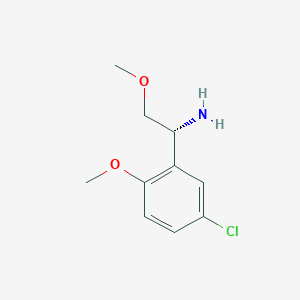

![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)
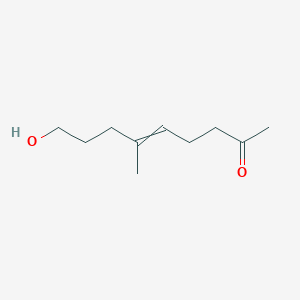


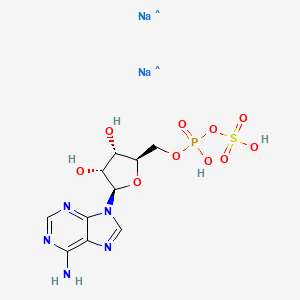
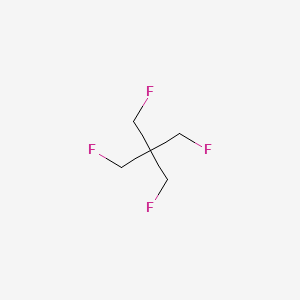
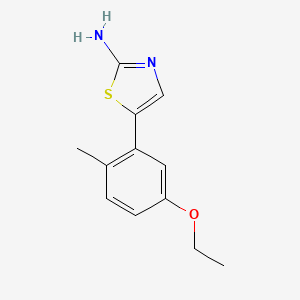
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
